molecular formula C33H40O20 B149131 Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside CAS No. 134953-94-9

Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside

Cat. No. B149131
M. Wt: 756.7 g/mol
InChI Key: ZOSYTGZBPSTVGJ-HHYFVRIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside, also known as KRG, is a flavonoid compound found in various plants, including tea, broccoli, and grapefruit. KRG has been extensively studied for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Compound Identification and Plant Profiling

Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside is recognized as a flavonol glycoside and has been identified in various plant extracts, signifying its importance in the chemical profiling of plants. For instance, it was characterized in the methanolic leaf extract of Warburgia ugandensis along with other flavonols. These compounds were identified through comprehensive spectroscopic and chemical methods, indicating the importance of such compounds in understanding plant chemistry and potential therapeutic uses (Manguro et al., 2003). Similarly, flavonol glycosides, including kaempferol glycosides, were identified in the stems of Trigonella foenum-graecum, contributing to the phytochemical understanding of this species (Han et al., 2001).

Structural and Chemical Analysis

The scientific interest in kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside also extends to detailed structural and chemical analysis. Advanced techniques like NMR, ESI-MS, and 2D NMR have been employed to establish the structures of kaempferol glycosides, underscoring the complexity and depth of chemical analysis in this field. This analytical depth is crucial for understanding the intricate interactions and functions of these compounds within biological systems and potential applications in pharmacology and agriculture (Liu et al., 2009).

Biochemical and Genetic Research

Further, research on kaempferol glycosides extends into biochemical and genetic realms. Studies have delved into the genes responsible for the biosynthesis of flavonol glycosides in soybean leaves, leading to the identification and functional analysis of specific genes like Fg3. This gene encodes for flavonol 3-O-glucoside/galactoside (1 → 2) glucosyltransferase, revealing insights into the genetic control of flavonoid biosynthesis pathways (Di et al., 2015).

properties

CAS RN

134953-94-9

Product Name

Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(39)23(43)25(45)31(47-10)53-30-28(51-32-26(46)24(44)20(40)16(8-34)49-32)21(41)17(9-35)50-33(30)52-29-22(42)18-14(38)6-13(37)7-15(18)48-27(29)11-2-4-12(36)5-3-11/h2-7,10,16-17,19-21,23-26,28,30-41,43-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21-,23+,24-,25+,26+,28-,30+,31-,32+,33+/m0/s1

InChI Key

ZOSYTGZBPSTVGJ-HHYFVRIJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O

Other CAS RN

134953-94-9

synonyms

kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside
kaempferol-3-Glu-Rha-Gal

Origin of Product

United States

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